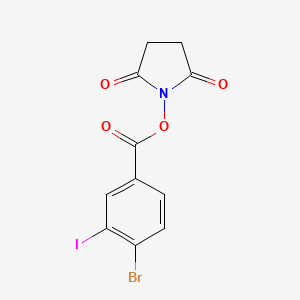
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-iodobenzoate typically involves the esterification of 4-bromo-3-iodobenzoic acid with 2,5-dioxopyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-iodobenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired outcome.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-iodobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and iodine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes, thereby blocking the active site or altering the enzyme’s conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate: Similar structure but lacks the bromine atom.
2,5-Dioxopyrrolidin-1-yl 4-chloro-3-iodobenzoate: Similar structure with chlorine instead of bromine.
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-chlorobenzoate: Similar structure with chlorine instead of iodine.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-bromo-3-iodobenzoate is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation can enhance its reactivity and binding properties, making it a valuable compound for various applications in scientific research and industry.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-bromo-3-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrINO4/c12-7-2-1-6(5-8(7)13)11(17)18-14-9(15)3-4-10(14)16/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDQQUWHCXRPBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)Br)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrINO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-Bromo-3-(trifluoromethyl)phenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269077.png)
![(4-Bromo-3-fluorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269084.png)
![(4-Bromo-3-chlorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269088.png)
![(4-Bromo-3-iodophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269091.png)








![(NE,S)-N-[(3-fluoropyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8269154.png)
![(NE,R)-2-methyl-N-[[3-(trifluoromethoxy)phenyl]methylidene]propane-2-sulfinamide](/img/structure/B8269158.png)
